molecular formula C35H33NO4 B11710670 N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4'-octylbiphenyl-4-carboxamide

N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4'-octylbiphenyl-4-carboxamide

Cat. No.: B11710670
M. Wt: 531.6 g/mol
InChI Key: XTDCAZDBKOBLCF-UHFFFAOYSA-N
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Description

N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes an anthraquinone core, a biphenyl group, and an octyl chain. Anthraquinone derivatives are known for their diverse applications in various fields, including dye manufacturing, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide typically involves multiple steps. One common method involves the reaction of 1-aminoanthraquinone with 4’-octylbiphenyl-4-carboxylic acid chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone core can be further oxidized to form quinone derivatives.

    Reduction: Reduction of the anthraquinone core can yield hydroquinone derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone-2-carboxylic acid, while reduction can produce anthrahydroquinone derivatives.

Scientific Research Applications

N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting its structure and inhibiting replication. Additionally, it can inhibit the activity of topoisomerase enzymes, leading to the accumulation of DNA breaks and cell death. The biphenyl and octyl groups enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide is unique due to its combination of an anthraquinone core, a biphenyl group, and an octyl chain. This unique structure imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for diverse chemical modifications, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C35H33NO4

Molecular Weight

531.6 g/mol

IUPAC Name

N-(4-hydroxy-9,10-dioxoanthracen-1-yl)-4-(4-octylphenyl)benzamide

InChI

InChI=1S/C35H33NO4/c1-2-3-4-5-6-7-10-23-13-15-24(16-14-23)25-17-19-26(20-18-25)35(40)36-29-21-22-30(37)32-31(29)33(38)27-11-8-9-12-28(27)34(32)39/h8-9,11-22,37H,2-7,10H2,1H3,(H,36,40)

InChI Key

XTDCAZDBKOBLCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)O)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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